Glycine p-nitroanilide
Overview
Description
Glycine p-nitroanilide is a protease substrate . It has an empirical formula of C8H9N3O3 and a molecular weight of 195.18 .
Molecular Structure Analysis
The molecular structure of Glycine p-nitroanilide consists of a glycine (amino acid) part and a p-nitroanilide part . The empirical formula is C8H9N3O3 .Physical And Chemical Properties Analysis
Glycine p-nitroanilide is a solid substance . It has a density of 1.428g/cm3 and a boiling point of 475.4ºC at 760mmHg .Scientific Research Applications
Biochemical Characterisation
Glycine p-nitroanilide has been used in the biochemical characterisation of enzymes. For instance, it was used as a substrate in the study of a novel cold-active proline iminopeptidase from the psychrophilic yeast, Glaciozyma antarctica . The enzyme showed a specific activity of 3561 Umg −1 towards L-proline-p-nitroanilide .
Enzyme Activity Assays
This compound is often used in enzyme activity assays. In the aforementioned study, the enzyme’s identity as a proline iminopeptidase was confirmed using Glycine p-nitroanilide .
Cold-Active Enzyme Research
Glycine p-nitroanilide has been used in the research of cold-active enzymes. The enzyme from Glaciozyma antarctica is a cold-active enzyme with an optimum activity of 30 °C at pH 7.0 .
Serine Protease Research
This compound has been used in the research of serine proteases. Although the enzyme from Glaciozyma antarctica is a serine protease, only 25% inhibition by the serine protease inhibitor, phenylmethanesulfonylfluoride (PMSF) was recorded .
Metalloenzyme Research
Glycine p-nitroanilide has been used in the research of metalloenzymes. The enzyme from Glaciozyma antarctica is strongly inhibited by the presence of EDTA, suggesting that it is a metalloenzyme .
Substrate Specificity Studies
This compound has been used in studies of substrate specificity. The enzyme from Glaciozyma antarctica has a broad specificity for substrates, including L-alanine-p-nitroanilide, L-proline-p-aniline, and L-methionine-p-nitroanilide .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-N-(4-nitrophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZMNSJSZXVCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152884 | |
Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine p-nitroanilide | |
CAS RN |
1205-88-5 | |
Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001205885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-amino-N-(4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30152884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Glycine p-nitroanilide, and how is it used to study proteolytic enzymes?
A: Glycine p-nitroanilide (GPNA) acts as a chromogenic substrate for certain proteolytic enzymes, primarily aminopeptidases. [, , ] These enzymes cleave the peptide bond between glycine and p-nitroaniline. The release of p-nitroaniline results in a color change that can be measured spectrophotometrically, providing a quantitative assessment of the enzyme's activity. [, ]
Q2: How does the presence of a free alpha-amino group influence the intestinal absorption of Glycine p-nitroanilide and similar compounds?
A: Research suggests that a free alpha-amino group is crucial for the intestinal absorption of GPNA and related amino acid derivatives. [, ] This is because membrane-bound aminopeptidases, which require a free alpha-amino group for activity, play a significant role in the hydrolysis and subsequent absorption of these compounds. [, ] Studies have shown that N-alpha-substituted derivatives are poorly absorbed, highlighting the importance of the free alpha-amino group. []
Q3: How does Glyphosate treatment affect proteolytic enzyme activity measured using GPNA as a substrate?
A: Research on soybean axes indicates that Glyphosate treatment can decrease the activity of certain proteolytic enzymes, as measured by GPNA hydrolysis. [] This effect was observed in light-grown but not dark-grown soybean axes, suggesting that Glyphosate's impact on these enzymes might be light-dependent. [] Interestingly, Glyphosate did not directly inhibit the enzyme in vitro, indicating an indirect mechanism of action. []
Q4: Can Glycine p-nitroanilide be used to study the turn preference of peptide sequences?
A: While GPNA itself is not directly used, its close derivative, glycine-p-nitroanilide, has been utilized in conjunction with 2,4-dinitrophenylglycine as a chromophore pair to study the turn preference of dipeptide sequences. [] The Cotton effects observed in circular dichroism (CD) spectra of these chromophoric derivatives provide insights into the conformational tendencies of the peptide sequences. []
Q5: Beyond its role as a substrate, has Glycine p-nitroanilide been explored in other research contexts?
A: Interestingly, Glycine p-nitroanilide was identified as one of the substrates hydrolyzed by [GADV]-peptides, a type of peptide studied in the context of the origin of life. [] These peptides, composed of Glycine, Alanine, Aspartic acid, and Valine, exhibited catalytic activities, including the hydrolysis of GPNA. This finding led researchers to propose a "[GADV]-protein world" hypothesis for the emergence of life. []
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